molecular formula C13H17BrO2 B13635579 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene

1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene

Cat. No.: B13635579
M. Wt: 285.18 g/mol
InChI Key: SZDYHAVRBLOSBW-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene is an organic compound characterized by the presence of a bromine atom, a cyclobutoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene typically involves the following steps:

    Formation of the cyclobutoxy group: This can be achieved by reacting cyclobutanol with a suitable brominating agent such as phosphorus tribromide (PBr3) to form cyclobutyl bromide.

    Alkylation of the benzene ring: The cyclobutyl bromide is then reacted with 3-methoxybenzene in the presence of a strong base like sodium hydride (NaH) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the bromine atom and form a cyclobutyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Nucleophilic substitution: Products include 1-(2-Hydroxy-1-cyclobutoxyethyl)-3-methoxybenzene or 1-(2-Amino-1-cyclobutoxyethyl)-3-methoxybenzene.

    Oxidation: The major product is 1-(2-Bromo-1-cyclobutoxyethyl)-3-formylbenzene.

    Reduction: The major product is 1-(1-Cyclobutoxyethyl)-3-methoxybenzene.

Scientific Research Applications

1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene exerts its effects involves interactions with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and cyclobutoxy groups can influence the compound’s lipophilicity and ability to interact with biological membranes. These interactions can affect cellular processes and pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bromocyclohexane: Similar in that it contains a bromine atom attached to a cycloalkane ring.

    2-Bromo-1-cyclopropylethanone: Contains a bromine atom and a cyclopropyl group, but differs in the presence of a carbonyl group.

Uniqueness

1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene is unique due to the combination of a bromine atom, a cyclobutoxy group, and a methoxy group attached to a benzene ring. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

1-(2-bromo-1-cyclobutyloxyethyl)-3-methoxybenzene

InChI

InChI=1S/C13H17BrO2/c1-15-12-7-2-4-10(8-12)13(9-14)16-11-5-3-6-11/h2,4,7-8,11,13H,3,5-6,9H2,1H3

InChI Key

SZDYHAVRBLOSBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CBr)OC2CCC2

Origin of Product

United States

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